molecular formula C19H25N5O2S B6476737 1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide CAS No. 2640818-36-4

1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide

Cat. No.: B6476737
CAS No.: 2640818-36-4
M. Wt: 387.5 g/mol
InChI Key: VDFLOVQXTGPJGS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a 1-methyl-1H-pyrazol-5-yl group, a phenyl group, a propan-2-yl group, and a 1H-imidazole-4-sulfonamide group. These groups are common in many biologically active compounds and could potentially contribute to various chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic compounds .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the imidazole ring is a common motif in many biologically active compounds and is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups could enhance its solubility in polar solvents .

Properties

IUPAC Name

1-methyl-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S/c1-14(2)19-22-18(13-23(19)3)27(25,26)21-12-9-15-5-7-16(8-6-15)17-10-11-20-24(17)4/h5-8,10-11,13-14,21H,9,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFLOVQXTGPJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NCCC2=CC=C(C=C2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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